![molecular formula C14H13NO B1361256 2-メチル-10,11-ジヒドロ-ジベンゾ[b,f][1,4]オキサゼピン CAS No. 443749-33-5](/img/structure/B1361256.png)

2-メチル-10,11-ジヒドロ-ジベンゾ[b,f][1,4]オキサゼピン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

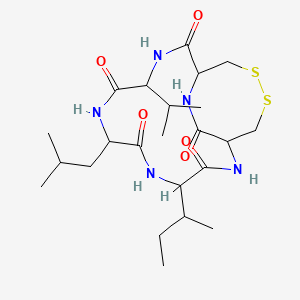

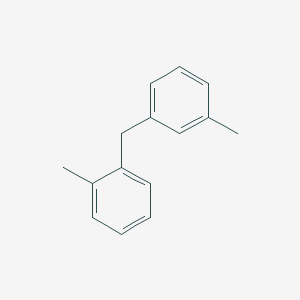

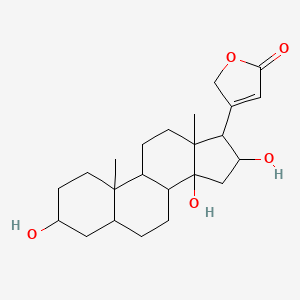

2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine is a biochemical used for proteomics research . It has a molecular formula of C14H13NO and a molecular weight of 211.26 .

Synthesis Analysis

Recent advances in dibenzo[b,f][1,4]oxazepine synthesis have been reported. The methods include cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes, substituted 2-nitro-1-bromobenzene and substituted 2-triazolylphenols, substituted 2-nitro-1-bromobenzene and substituted 2-hydrazonamidophenol, substituted 2-nitro-1-bromobenzene and substituted 2-(aminomethyl)phenol, and 2-aminobenzonitrile and 1,4-dichloro-2-nitrobenzene .Molecular Structure Analysis

The molecular structure of 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine consists of a dibenzo[b,f][1,4]oxazepine core with a methyl group attached to the 2-position .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of dibenzo[b,f][1,4]oxazepine derivatives include copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .科学的研究の応用

薬理学的活性

ジベンゾ[b,f][1,4]オキサゼピン(DBO)誘導体は、2-メチル-10,11-ジヒドロ-ジベンゾ[b,f][1,4]オキサゼピンを含む、さまざまな薬理学的活性を有する . それらは、潜在的な治療的用途のために、ますます製薬上の関心を集めている .

抗うつ剤

DBOケモタイプを含む化合物は、抗うつ剤を含む . これは、2-メチル-10,11-ジヒドロ-ジベンゾ[b,f][1,4]オキサゼピンが、うつ病の治療に潜在的に使用できることを示唆している .

鎮痛剤

DBO誘導体は、鎮痛剤でも見つかっている . これは、2-メチル-10,11-ジヒドロ-ジベンゾ[b,f][1,4]オキサゼピンが、疼痛管理に使用できることを示している .

カルシウムチャネル遮断薬

DBO誘導体は、カルシウムチャネル遮断薬として同定されている . これは、2-メチル-10,11-ジヒドロ-ジベンゾ[b,f][1,4]オキサゼピンが、高血圧などのカルシウムチャネルに関連する状態の治療に潜在的に使用できることを示唆している .

HIV-1逆転写酵素阻害剤

DBO誘導体は、非ヌクレオシドHIV-1逆転写酵素阻害剤として機能することが見いだされている . これは、2-メチル-10,11-ジヒドロ-ジベンゾ[b,f][1,4]オキサゼピンが、HIVの治療に潜在的に使用できることを示唆している .

催涙剤

DBO誘導体は、催涙剤として使用されてきた . これは、2-メチル-10,11-ジヒドロ-ジベンゾ[b,f][1,4]オキサゼピンが、催涙ガスの製造に潜在的に使用できることを示している .

合成研究

2-メチル-10,11-ジヒドロ-ジベンゾ[b,f][1,4]オキサゼピンは、化学合成研究で使用される可能性がある . これは、新規化学化合物の開発におけるその潜在的な用途を示唆している .

ヒスタミンH4受容体アゴニスト

DBO誘導体は、ヒスタミンH4受容体アゴニストとして機能することが見いだされている . これは、2-メチル-10,11-ジヒドロ-ジベンゾ[b,f][1,4]オキサゼピンが、炎症や免疫障害などのヒスタミンH4受容体に関連する状態の治療に潜在的に使用できることを示唆している .

将来の方向性

Dibenzo[b,f][1,4]oxazepine derivatives possess an array of pharmacological activities and are of growing pharmaceutical interest . These compounds are found in many physiologically active compounds, including antidepressants, analgesics, calcium channel antagonists, a histamine H4 receptor agonist, a non-nucleoside HIV-1 reverse transcriptase inhibitor, and a lachrymatory agent . The recent advances in their synthesis will serve as a guide to chemists in developing dibenzo[b,f][1,4]oxazepine derivatives of pharmacological interest .

作用機序

Target of Action

It is known that dibenzo[b,f][1,4]oxazepine derivatives possess an array of pharmacological activities

Mode of Action

Dibenzo[b,f][1,4]oxazepine (DBO) derivatives are known to have diverse pharmacological activities , suggesting that they may interact with their targets in various ways to induce changes. More research is required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Dbo derivatives are known to have diverse pharmacological activities , indicating that they may affect multiple biochemical pathways

Result of Action

Dbo derivatives are known to have diverse pharmacological activities , suggesting that they may have various molecular and cellular effects. More research is required to understand these effects.

生化学分析

Biochemical Properties

2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processing . The compound’s interaction with these enzymes can lead to the formation of reactive intermediates that may further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .

Cellular Effects

The effects of 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving calcium channels . By modulating calcium influx, the compound can affect various cellular functions, including muscle contraction, neurotransmitter release, and gene expression . Additionally, 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine may impact cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine exerts its effects through several mechanisms. It can bind to specific receptors or ion channels, leading to their activation or inhibition . For instance, its interaction with calcium channels can result in altered calcium signaling, which in turn affects various downstream processes . The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can undergo metabolic degradation, leading to the formation of various metabolites with distinct biological activities . Long-term exposure to 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine may result in cumulative effects on cellular processes, including changes in gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as analgesia or antidepressant activity . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion from the body . The compound’s metabolism can influence its pharmacokinetics and overall biological activity .

Transport and Distribution

The transport and distribution of 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, the compound may be actively transported into specific tissues, such as the liver or brain, where it exerts its pharmacological effects .

Subcellular Localization

The subcellular localization of 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine is an important determinant of its activity and function. The compound may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biological activity .

特性

IUPAC Name |

8-methyl-5,6-dihydrobenzo[b][1,4]benzoxazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-6-7-13-11(8-10)9-15-12-4-2-3-5-14(12)16-13/h2-8,15H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEYQLGZLWZIPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=CC=CC=C3NC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349487 |

Source

|

| Record name | 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443749-33-5 |

Source

|

| Record name | 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Nitro-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1361176.png)

![6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1361201.png)